1,1'-Dioxide-4,4'-azodi-2-picoline
Description
1,1'-Dioxide-4,4'-azodi-2-picoline is a multifaceted organic compound that has attracted attention within specialized areas of chemical research. Its molecular architecture, featuring a central azo bridge connecting two picoline N-oxide units, suggests a rich potential for novel chemical behaviors and applications. The systematic name of this compound is bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene;dihydrochloride. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O2 calpaclab.com |
| Molecular Weight | 244.25 g/mol calpaclab.com |
| CAS Number | 106882-31-9 calpaclab.com |
The chemical identity of this compound is best understood by examining its constituent chemical families: picolines, N-oxides, and azo compounds.
Picoline Chemistry : Picolines are methyl-substituted derivatives of pyridine (B92270). wikipedia.org The presence of the picoline framework provides a foundational heterocyclic structure. The methyl group can influence the steric and electronic properties of the pyridine ring, which in turn can affect the molecule's reactivity and coordination behavior. dss.go.th
N-Oxide Chemistry : The N-oxide functional groups, where the nitrogen atom of the picoline ring is oxidized, significantly alter the electronic properties of the heterocyclic system. Pyridine N-oxides are known to be weakly basic ligands that coordinate to metal ions through the oxygen atom. wikipedia.org This N-O bond introduces a dipole moment and can enhance the ligand's ability to participate in hydrogen bonding and to form stable complexes with a variety of metals. wikipedia.orgnih.gov The oxidation of picoline to picoline N-oxide is a common synthetic transformation, often achieved using oxidizing agents like hydrogen peroxide in acetic acid. google.com
The combination of these three functionalities in this compound results in a molecule with a unique set of anticipated properties. It is expected to be a colored, potentially photoresponsive compound with multiple coordination sites (the N-oxide oxygens and potentially the azo nitrogens), making it a candidate for creating complex supramolecular structures.
The scientific interest in this compound is built upon a long history of research into related ligands and molecular scaffolds.
The study of pyridine-N-oxide as a ligand dates back several decades, with early work focusing on their coordination complexes with transition metals. wikipedia.org These complexes have been investigated for their magnetic and structural properties. wikipedia.org More recently, N-oxide functionalized ligands have been explored for their ability to form coordination polymers and for applications in selective metal separations, such as for lanthanides. nih.govacs.org The introduction of N-oxide groups can impart flexibility to a ligand strand, influencing the architecture of the resulting metallosupramolecular assembly. rsc.org
Azopyridine ligands, which feature an azo group linking pyridine rings, have also been a subject of extensive research. 2,2'-Azobispyridine, for example, is known to form a wide range of metal complexes, acting as a bridging ligand through its azo group. researchgate.net The redox-active nature of the azo group adds another layer of functionality to these ligands. researchgate.net Azopyridine-containing materials have been developed for applications such as photoresponsive liquid crystals and light-driven devices due to their photoisomerization properties. nih.gov The synthesis of functionalized azopyridines is an active area of research, with methods like the Baeyer–Mills reaction being employed. beilstein-journals.org
The development of bifunctional ligands that combine different coordinating groups has been a persistent theme in coordination chemistry. The rationale is to create molecules that can bridge multiple metal centers or exhibit more complex and controllable coordination behavior. The historical progression from simple monodentate ligands to complex, multifunctional scaffolds provides the direct lineage for the design and investigation of molecules like this compound.
The academic motivation for studying this compound stems from its potential to serve as a highly versatile building block in several areas of advanced chemical research.
Multifunctional Ligand Design : The molecule presents multiple potential coordination sites: the two N-oxide oxygen atoms and the two nitrogen atoms of the azo group. This allows for the possibility of acting as a bridging ligand to form dinuclear or polynuclear metal complexes and coordination polymers. rsc.org The specific geometry and electronic nature of these sites could lead to selective coordination with different metal ions.
Photoresponsive Materials : The central azopyridine-like core suggests that the molecule could exhibit photochromism. The reversible trans-to-cis isomerization of the azo group upon irradiation with light could be used to modulate the properties of materials incorporating this molecule. beilstein-journals.org This could include changes in color, conformation, and coordination ability, leading to applications in molecular switches, sensors, and light-driven actuators. nih.govbeilstein-journals.org
Supramolecular Chemistry : The combination of hydrogen bond accepting N-oxide groups and the planar, aromatic structure makes this molecule an excellent candidate for constructing ordered supramolecular assemblies. These could be formed through metal coordination, hydrogen bonding, or π-π stacking interactions.
Redox-Active Systems : The azo group is known to be redox-active, capable of undergoing reduction to a hydrazo group. numberanalytics.com This property, in combination with its coordination capabilities, could lead to the development of novel redox-switchable catalysts or materials where the electronic properties can be tuned electrochemically.
The investigation of this compound is thus driven by the prospect of harnessing the synergistic interplay between its constituent functional groups to create new materials and molecular systems with advanced and controllable properties.
| Compound Name |
|---|
| This compound |
| 2,2'-Azobispyridine |
| 2-picoline |
| 3-picoline |
| 4,4'-azodi-2-picoline |
| Azobenzene |
| Picoline |
| Picoline N-oxide |
| Pyridine |
| Pyridine N-oxide |
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1-oxopyridin-1-ium-4-ylidene)amino]-1-oxidopyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-7-11(3-5-15(9)17)13-14-12-4-6-16(18)10(2)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHFTOHMXEBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C2C=C[N+](=O)C(=C2)C)C=CN1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652120 | |
| Record name | 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106882-31-9 | |
| Record name | 2-Picoline, 4,4′-azodi-, 1,1′-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-[(2-methyl-1-oxopyridin-1-ium-4(1H)-ylidene)hydrazinylidene]pyridin-1(4H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Dioxide 4,4 Azodi 2 Picoline and Its Molecular Precursors
Synthetic Approaches to Key Picoline and Azodi-Linkage Intermediates
The initial and most critical phase in the synthesis of 1,1'-Dioxide-4,4'-azodi-2-picoline is the preparation of the foundational molecular building blocks. This involves the synthesis of appropriately substituted picoline derivatives and the formation of the central azodi bridge.
The journey towards the target compound often commences with 2-picoline (2-methylpyridine). A key intermediate required is 4-amino-2-picoline. One common pathway to this intermediate involves the nitration of 2-picoline to introduce a nitro group at the 4-position, followed by its reduction to an amino group.
For instance, 2-methyl-4-nitropyridine (B19543) can be reduced to 4-amino-2-picoline. A documented method involves dissolving 2-methyl-4-nitropyridine in a methanol (B129727) solution and adding a 10% Palladium on carbon (Pd/C) catalyst. The reduction is then carried out under hydrogen pressure (0.5MPa) at an elevated temperature (20°C) for 15 hours. This process yields 4-amino-2-picoline with a high reported yield of 94%. guidechem.com
Alternative approaches to 4-amino-2-picoline have also been explored. One such method starts from 2-(4-methylfuran) ethyl formates, proceeding through steps of ring expansion, hydroxy chlorination, and dechlorination. google.com Another patented synthesis involves the reaction of 2-amino-3-chloro-4-picoline with benzoic acid in the presence of copper powder at 150°C, which produces the crude 4-amino-2-picoline with a yield of approximately 91%. google.com
The table below summarizes a selection of synthetic routes for key picoline intermediates.
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Methyl-4-nitropyridine | 10% Pd/C, H₂, Methanol, 0.5MPa, 20°C, 15h | 4-Amino-2-picoline | 94% guidechem.com |
| 2-Amino-3-chloro-4-picoline | Benzoic acid, Copper powder, 150°C, 1h | 4-Amino-2-picoline (crude) | 91% google.com |
The central feature of the target molecule is the azo (–N=N–) linkage, which connects the two picoline rings at their 4-positions. The construction of this moiety is typically achieved through a diazotization-coupling reaction sequence. This classic method in aromatic chemistry involves two main steps.
First, a primary aromatic amine, in this case, 4-amino-2-picoline, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt. The general process of diazotizing heterocyclic primary amines has been extensively reviewed and is a cornerstone of heterocyclic synthesis. sci-hub.ru
Second, the resulting diazonium salt is reacted with a suitable coupling partner. For the synthesis of a symmetrical azo compound like 4,4'-azodi-2-picoline, the diazonium salt is coupled with another molecule of an electron-rich aromatic species, which could be 4-amino-2-picoline itself or a related derivative. The reaction conditions, particularly pH, are critical for the success of the coupling step. Azo-coupling reactions are known to proceed efficiently with various aromatic compounds. researchgate.net The versatility of the 4,4'-azobis(pyridine) ligand in forming coordination compounds highlights its robust synthetic accessibility. nih.gov
Regioselective N-Oxidation Techniques in the Synthesis of this compound
The final transformation in the synthetic sequence is the oxidation of the nitrogen atoms of the two pyridine (B92270) rings to form the corresponding N-oxides. This step must be carried out with care to avoid oxidation of other parts of the molecule, particularly the azo bridge.
Pyridine N-oxides are commonly prepared by treating the parent pyridine derivative with an oxidizing agent. nih.gov Hydrogen peroxide is a frequently used oxidant, often in the presence of a carboxylic acid like acetic acid, which forms a more potent peroxy acid in situ. google.comgoogle.com For example, a general method for the synthesis of 2-picoline-N-oxide involves heating 2-picoline with hydrogen peroxide in glacial acetic acid. google.com
In the synthesis of this compound, the pre-formed 4,4'-azodi-2-picoline would be subjected to such oxidation conditions. The reaction is typically performed by heating the substrate with an excess of hydrogen peroxide in a suitable solvent like glacial acetic acid. The reaction progress is monitored, and upon completion, the product is isolated.
A selection of N-oxidation methods for picoline derivatives is presented in the table below.
| Substrate | Oxidizing Agent / Catalyst | Conditions | Product | Reference |
| 4-chloro-3-methoxy-2-picoline | Hydrogen peroxide / Phosphotungstic acid | Dichloromethane, NaOH to pH 7-9 | 4-chloro-3-methoxy-2-picoline-N-oxide | google.com |
| 2-picoline | 30% Hydrogen peroxide | Glacial acetic acid, 60-70°C | 2-picoline-N-oxide | google.com |
Optimization of Reaction Conditions and Isolation Methodologies
For each step in this multi-stage synthesis, optimization of reaction parameters is crucial to maximize yields and ensure the purity of the intermediates and the final product.
In the functionalization of picoline , particularly in nitration and subsequent reduction steps, factors like temperature, reaction time, and catalyst choice/loading are critical. For the reduction of 2-methyl-4-nitropyridine, thin-layer chromatography is used to monitor the reaction to completion, ensuring the full conversion of the starting material. guidechem.com
For the construction of the azodi moiety , the stability of the diazonium salt is a major concern. These intermediates are often unstable at temperatures above 5-10°C, necessitating strict temperature control during their formation and subsequent coupling. The pH of the coupling reaction mixture also plays a vital role in the reaction's success.
In the N-oxidation step , the concentration of the oxidizing agent and the reaction temperature must be carefully controlled to prevent side reactions or over-oxidation. Following the oxidation of 4-chloro-3-methoxy-2-picoline, the reaction mixture's pH is adjusted to between 7 and 9 with sodium hydroxide (B78521) to decompose excess hydrogen peroxide before extraction. google.com
Extraction: Used to separate the product from the reaction mixture, as seen in the isolation of 4-chloro-3-methoxy-2-picoline-N-oxide using dichloromethane. google.com
Crystallization/Recrystallization: A powerful method for purifying solid products. 2-pyridylaldehyde oxime, an intermediate from a related synthesis, is purified by recrystallization from distilled water after decolorizing with activated carbon. google.com
Chromatography: Often used to separate closely related compounds, such as isomers or to remove impurities.
Distillation: Used for purifying liquid products or removing solvents, often under reduced pressure to avoid decomposition of thermally sensitive compounds. google.com
A patent for the purification of 2-amino-4-picoline describes a process of dissolving the crude product in a dilute acid solution, extracting with an organic solvent, and then re-precipitating the product by making the aqueous phase alkaline (pH 8-9). This method reportedly yields a product with a purity of over 98%. google.com
Reactivity and Mechanistic Investigations of 1,1 Dioxide 4,4 Azodi 2 Picoline
Redox Behavior and Electron Transfer Characteristics
The electroreduction of APDO demonstrates two distinct, well-defined, and reversible one-electron transfer processes. utexas.edu This suggests a stepwise reduction of the azo group. The first step involves the formation of a stable anion radical, followed by a second one-electron transfer to form the dianion. This behavior is consistent with the general electrochemical reduction mechanism of aromatic azo compounds.
Table 1: Electrochemical Reduction Data for 4,4'-azobispyridine-1,1'-dioxide (APDO) in DMF
| Reduction Step | Half-Wave Potential (E½ vs. SCE) | Characteristics |
|---|---|---|
| 1st Reduction | -0.73 V | Reversible, one-electron transfer |
Data sourced from electrochemical studies of APDO. utexas.edu
It is anticipated that 1,1'-Dioxide-4,4'-azodi-2-picoline would exhibit a similar two-step reduction pathway. However, the presence of the electron-donating methyl groups at the 2 and 2' positions would likely shift the reduction potentials to more negative values compared to APDO. This is due to the methyl groups increasing the electron density on the pyridine (B92270) rings, making the molecule slightly more difficult to reduce.
The electron-withdrawing character of the pyridyl group, further enhanced by N-oxidation, plays a crucial role in elevating the redox potential of the azo linkage. nih.gov Furthermore, in aqueous media, protonation of the azo group can be involved in the redox reaction, leading to a -N=N-/-NH-NH- transformation, which also influences the redox potential. nih.gov
Chemical Transformations of the Azo and N-Oxide Functional Groups
The azo and N-oxide functionalities in this compound are susceptible to a range of chemical transformations, including reduction, oxidation, and nucleophilic/electrophilic attack.
Transformations of the Azo Group:
Reduction: The azo group can be readily reduced to the corresponding hydrazo derivative. This can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. Further reduction can lead to the cleavage of the N-N bond, yielding two molecules of the corresponding aminopicoline N-oxide.
Oxidation: While the azo group is relatively stable to oxidation, strong oxidizing agents can lead to the formation of azoxy compounds.
Transformations of the N-Oxide Group:
Deoxygenation: The N-oxide functional group can be deoxygenated to the corresponding pyridine derivative. This reaction is often accomplished using reagents such as phosphorus trichloride (B1173362) or through catalytic methods.
Nucleophilic Attack: The presence of the N-oxide group activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack. However, in the case of this compound, the methyl group at the 2-position may provide some steric hindrance to incoming nucleophiles.
Electrophilic Attack on the Oxygen Atom: The oxygen atom of the N-oxide is nucleophilic and can react with various electrophiles.
Ligand Reactivity and Substitution Dynamics in Coordination Environments
This compound possesses multiple potential coordination sites, namely the nitrogen atoms of the pyridine rings and the oxygen atoms of the N-oxide groups, making it a versatile ligand in coordination chemistry. The azo group can also participate in coordination, acting as a bridging ligand between two metal centers.
The coordination of this ligand to a metal center is expected to influence its electronic properties and reactivity. For instance, coordination to a Lewis acidic metal center would withdraw electron density from the pyridine rings, making the azo group more susceptible to reduction.
Complexes of azopyridines with various transition metals such as iron(II), cobalt(II), nickel(II), and copper(I/II) have been studied. acs.org These ligands can stabilize metals in different oxidation states and the resulting complexes often exhibit interesting redox properties. researchgate.net The formation of coordination polymers with azopyridine ligands has also been reported.
Ligand substitution dynamics in complexes of this compound would depend on several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ancillary ligands. The steric bulk of the methyl groups at the 2 and 2' positions could influence the coordination geometry and the rate of ligand exchange reactions.
Investigation of Thermal and Photochemical Decomposition Pathways
Azo compounds are known for their thermal and photochemical lability, often decomposing with the extrusion of nitrogen gas to generate radical species. The N-oxide functionality can also influence the decomposition pathways.
Thermal Decomposition:
Upon heating, the primary decomposition pathway for this compound is expected to involve the cleavage of the C-N bonds between the pyridine rings and the azo group, or the N=N double bond itself. This homolytic cleavage would generate nitrogen gas and highly reactive picolyl N-oxide radicals. These radicals can then undergo various secondary reactions, such as dimerization, disproportionation, or reaction with the solvent. The decomposition temperature would be influenced by the stability of the generated radicals. Studies on related azobis(triazole) compounds have shown that decomposition can be rapid and exothermic. The thermal decomposition of azidopyridines, which also involves nitrogen extrusion, proceeds via the formation of nitrene intermediates. researchgate.net
Table 2: General Thermal Decomposition Characteristics of Related Azo Compounds
| Compound Family | Typical Decomposition Behavior | Gaseous Products |
|---|---|---|
| Azobis(alkylnitriles) | Exothermic, generates radicals | N₂ |
| Azobis(triazoles) | Rapid exothermic decomposition | N₂, HCN, HN₃ |
This table provides a general overview based on related compound classes.
Photochemical Decomposition:
Irradiation with ultraviolet light can also induce the decomposition of this compound. Similar to thermal decomposition, photolysis is expected to lead to the cleavage of the azo linkage and the formation of radicals. Azo compounds are known photosensitizers and can undergo cis-trans isomerization upon irradiation, which can be a competing process to decomposition. The N-oxide group can also be photochemically active. For instance, UV exposure can affect the thermal stability of azo compounds like 2,2′-azobis(2,4-dimethyl)valeronitrile (ADVN), leading to a decrease in the onset temperature of decomposition. nih.gov
Coordination Chemistry of 1,1 Dioxide 4,4 Azodi 2 Picoline As a Multidentate Ligand
Principles of Ligand Design and Potential Coordination Modes
The design of 1,1'-Dioxide-4,4'-azodi-2-picoline incorporates two distinct functional units: the picoline N-oxide groups, which are known to be effective metal-binding sites, and the azodi linker, which influences the spatial orientation of these binding sites. The presence of methyl groups at the 2-position (ortho to the nitrogen) of the pyridine (B92270) rings introduces steric considerations that can affect coordination geometry.
Role of Picoline N-Oxide Units in Metal Chelation
Pyridine N-oxides are versatile ligands in coordination chemistry, typically binding to metal ions through the exocyclic oxygen atom. wikipedia.org This N-oxide oxygen is a harder donor than the parent pyridine nitrogen, showing a preference for harder metal ions. The N-O bond possesses a significant dipole moment, with the oxygen atom being the negative end, making it an effective Lewis base. mdpi.com
In transition metal complexes, the coordination of the N-oxide oxygen is well-established. wikipedia.org The geometry of this interaction is characterized by a metal-oxygen-nitrogen (M-O-N) angle of approximately 130°. researchgate.net Depending on the metal center and other coordinating ligands, picoline N-oxide can function as a monodentate ligand. In the case of this compound, the two N-oxide groups could coordinate to a single metal center in a chelating fashion to form a metallacycle, or they could each bind to different metal centers, acting as a bridging ligand.
Influence of the Azodi Bridge on Binding Geometry
This structural constraint makes it highly probable that the ligand would function as a bridging ligand, connecting two separate metal centers, rather than chelating to a single metal. The length and rigidity of the azodi bridge are critical in determining the distance between the metal centers in the resulting polynuclear complexes or the pore size in coordination polymers. The electronic nature of the azo group, with its π-system, also allows for potential electronic communication between the two metal centers it connects, a property that is of interest in materials with novel magnetic or electronic properties.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, perchlorates) with the ligand in a suitable solvent or solvent system. The choice of solvent is crucial, as it can influence the solubility of the reactants and the final structure of the complex, sometimes even participating in coordination. The molar ratio of metal to ligand would be a key variable in directing the assembly toward either discrete molecules or polymeric chains.
Spectroscopic Signatures of Metal-Ligand Interactions
Various spectroscopic techniques are essential for characterizing metal complexes and elucidating the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: The N-O stretching vibration in free pyridine N-oxide ligands is a strong band that typically shifts to a lower frequency (wavenumber) upon coordination to a metal ion. This shift is a diagnostic indicator of M-O bond formation. New bands appearing in the far-IR region can often be assigned to M-O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complexes would show bands corresponding to intra-ligand (π→π*) transitions, and potentially metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The appearance of new charge-transfer bands upon complexation provides insight into the electronic interaction between the metal d-orbitals and the ligand's molecular orbitals. eiu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d¹⁰ metals like Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand's structure within the complex. Coordination to a metal typically causes shifts in the resonance of the picoline ring protons, particularly those closest to the N-oxide group.
A hypothetical table of expected IR spectral shifts is presented below based on general principles.
| Vibration Mode | Expected Wavenumber (Free Ligand) | Expected Shift upon Coordination |
| ν (N-O) stretch | ~1250-1300 cm⁻¹ | Shift to lower frequency |
| δ (C-H) out-of-plane | ~750-850 cm⁻¹ | Shift to higher frequency |
| ν (M-O) stretch | N/A | Appears at ~400-600 cm⁻¹ |
Electronic Structure and Bonding within Metal-1,1'-Dioxide-4,4'-azodi-2-picoline Complexes
The electronic structure and the nature of the bonding in these complexes could be investigated using computational methods, such as Density Functional Theory (DFT). Such calculations can provide a detailed picture of the molecular orbitals and the distribution of electron density. chemicalforums.com
DFT studies would help to:
Optimize Geometry: Predict the most stable structure of the metal complexes, including bond lengths and angles, which can be compared with experimental X-ray data if it were available.
Analyze Molecular Orbitals: Identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This analysis would clarify the nature of electronic transitions observed in the UV-Vis spectrum, such as whether they are ligand-centered or involve charge transfer between the metal and ligand.
Determine Bond Order and Atomic Charges: Quantify the strength and nature (ionic vs. covalent) of the metal-oxygen bond and assess how electron density is redistributed across the molecule upon complexation. nih.gov
The conjugated system spanning the azodi bridge and the two aromatic rings would be of particular interest, as it could facilitate electronic communication between two metal centers bridged by the ligand. Theoretical studies could predict whether this communication would lead to interesting magnetic or electronic properties in polynuclear complexes.
Scientific Literature Lacks Data on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific databases and literature, no specific research findings, structural data, or detailed studies on the coordination chemistry of the compound This compound could be located. Consequently, the exploration of its self-assembly and the formation of supramolecular architectures as a multidentate ligand cannot be detailed at this time.
The field of coordination chemistry heavily relies on experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the structure and behavior of metal-ligand complexes. Supramolecular chemistry, in turn, builds upon this foundational knowledge to understand how these individual complexes interact and organize into larger, functional architectures. The absence of published research on this compound means that the fundamental information required to describe its role in these processes is not available in the public domain.
While the broader classes of related compounds, such as azopyridines and bipyridine N,N'-dioxides, have been investigated for their coordination abilities and potential in forming supramolecular structures, this information cannot be extrapolated to the specific, unstudied compound without significant scientific investigation.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its role in coordination chemistry and supramolecular architectures cannot be generated due to the lack of available scientific research and data.
Computational and Theoretical Studies on 1,1 Dioxide 4,4 Azodi 2 Picoline and Its Complexes
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to determine the electronic structure and energetics of chemical compounds.
The electronic structure can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.com For instance, in studies of bis-pyrazoline derivatives, HOMO and LUMO energies were computationally investigated using DFT to understand their activity. mdpi.com The electrostatic potential (ESP) distribution can also be calculated to identify possible reaction sites on the molecule, where negative ESP values indicate regions susceptible to electrophilic attack. nih.gov
Ab initio and DFT methods have also been used to study the chemical shifts and global reactivity indices of picolinic acid derivatives, showing good correlation with experimental data. researchgate.net These calculations can predict how substituents on the picoline ring influence the molecule's electronic properties and reactivity.
Below is a representative table of parameters that are typically determined through quantum chemical calculations for a molecule like 1,1'-Dioxide-4,4'-azodi-2-picoline.
| Calculated Parameter | Typical Method | Significance |
| Ground State Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts stable 3D structure, bond lengths, and angles. |
| HOMO Energy | DFT, Ab initio | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | DFT, Ab initio | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | DFT, Ab initio | Indicates chemical reactivity and electronic excitation energy. mdpi.com |
| Dipole Moment | DFT, Ab initio | Measures the overall polarity of the molecule. |
| Electrostatic Potential (ESP) | DFT, Ab initio | Maps charge distribution to predict sites for nucleophilic/electrophilic attack. nih.gov |
| Vibrational Frequencies | DFT, Ab initio | Predicts infrared and Raman spectra for structural confirmation. researchgate.net |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the pathways of chemical reactions by simulating reaction mechanisms and identifying transition states. By mapping the potential energy surface of a reaction, researchers can determine the most likely pathway and the energy barriers that must be overcome.
Research Findings: For a given reaction involving this compound, computational methods can model the step-by-step transformation from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate.
DFT calculations are frequently used to explore reaction energetics and locate transition state geometries. For example, understanding the steric clash between a methyl group of 2-picoline and an axial ligand in a platinum complex was achieved through computational analysis, explaining the compound's reduction rate. nih.gov This demonstrates how subtle structural features that influence reactivity can be effectively studied. The Fukui indices, derived from population analysis, can also be used to analyze and predict the reactivity of specific atoms within a molecule. researchgate.net
Predictive Modeling of Spectroscopic Data and Molecular Properties
Computational methods can accurately predict various spectroscopic data and molecular properties, providing a valuable complement to experimental measurements. This predictive capability aids in the interpretation of experimental spectra and the characterization of new compounds.
Research Findings: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined. researchgate.netmdpi.com For instance, a computational study on 4-anilinoquinazoline (B1210976) inhibitors used TD-DFT to calculate UV-visible absorption spectra, revealing a correlation between the peak wavelength and the inhibitor's potency. mdpi.com
Vibrational spectra (FT-IR and FT-Raman) can also be simulated. Calculations of vibrational frequencies and their corresponding intensities allow for the assignment of experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net The calculated frequencies for molecules like 5-phenyl-2-(4-pyridyl)pyrimidine have shown excellent agreement with observed experimental frequencies. researchgate.net
The following table illustrates how predictive modeling can be used to compare calculated and experimental data.
| Property | Computational Method | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
| UV-Vis λmax | TD-DFT (e.g., B3LYP) | 330 nm | 335 nm |
| Major IR Peak (C=N stretch) | DFT (e.g., B3LYP) | 1605 cm⁻¹ | 1600 cm⁻¹ |
| ¹H NMR Chemical Shift | DFT (GIAO method) | 7.85 ppm | 7.82 ppm |
| ¹³C NMR Chemical Shift | DFT (GIAO method) | 148.5 ppm | 148.2 ppm |
In-silico Design and Virtual Screening of Related Compounds
In-silico design and virtual screening are powerful computational techniques used in drug discovery and materials science to identify promising new compounds from large databases. nih.gov These methods allow for the rapid and cost-effective evaluation of thousands or even millions of virtual molecules.
Research Findings: The process typically starts with a target, such as a protein receptor, and a library of candidate compounds. Molecular docking is a key technique used to predict the preferred binding orientation of a ligand to its target and to estimate the binding affinity. mdpi.commdpi.com Scoring functions are used to rank the compounds based on their predicted binding strength. mdpi.com
For example, a virtual screening approach based on a pharmacophoric model was successfully applied to identify novel GLI1 inhibitors with a quinoline (B57606) scaffold. nih.gov Similarly, virtual screening has been used to identify potential inhibitors for targets like the DprE1 enzyme in Mycobacterium tuberculosis and PARP-1. rsc.orgmdpi.com
Following initial screening, further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction , can be performed to evaluate the drug-likeness and potential pharmacokinetic properties of the top-ranked compounds. mdpi.commdpi.com This multi-step in silico process helps prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. emerypharma.comweebly.com By analyzing the chemical shifts, multiplicities, coupling constants, and integration of signals in a ¹H NMR spectrum, the connectivity and environment of protons within the molecule can be determined. emerypharma.comlibretexts.org For 1,1'-Dioxide-4,4'-azodi-2-picoline, ¹H NMR would be instrumental in confirming the positions of the methyl groups and the protons on the pyridine (B92270) rings.
Furthermore, advanced NMR techniques, such as ¹³C NMR and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), provide a more complete picture of the carbon skeleton and the through-bond correlations between protons and carbons. emerypharma.comnd.edu These methods are crucial for unambiguous structural assignment.
NMR is also sensitive to dynamic processes, such as proton transfer in hydrogen-bonded systems. lmaleidykla.lt For derivatives of picolinic acid N-oxide, ¹⁷O NMR has been used to study proton location and transfer in hydrogen bonds. lmaleidykla.lt This suggests that similar NMR studies on this compound could reveal information about intermolecular interactions and dynamic equilibria in solution. rptu.de
Table 1: Representative ¹H NMR Data Interpretation
| Feature | Information Provided | Relevance to this compound |
| Number of Signals | Indicates the number of chemically non-equivalent sets of protons. libretexts.org | Helps to confirm the symmetry of the molecule. |
| Chemical Shift (ppm) | Provides information about the electronic environment of the protons. libretexts.org | The chemical shifts of the aromatic protons and methyl groups would be characteristic of the picoline N-oxide structure. |
| Integration | The area under each signal is proportional to the number of protons it represents. libretexts.org | Confirms the ratio of aromatic protons to methyl protons. |
| Splitting (Multiplicity) | Reveals the number of neighboring protons through spin-spin coupling. emerypharma.com | The splitting patterns of the aromatic protons would help to confirm their substitution pattern on the pyridine ring. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Environment Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the coordination environment of molecules. nih.govresearchgate.netarxiv.org These two techniques are often complementary, as some molecular vibrations may be active in one and not the other. researchgate.netarxiv.org
For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the following functional groups:
N-O stretching: The N-oxide group would exhibit a strong and characteristic stretching vibration.
Azo group (-N=N-) stretching: The azo linkage would have a characteristic stretching frequency, though it may be weak in the IR spectrum and more prominent in the Raman spectrum.
C-H stretching and bending: Vibrations associated with the methyl groups and the aromatic pyridine rings.
Pyridine ring vibrations: Characteristic ring stretching and bending modes.
The positions of these vibrational bands can be sensitive to the molecule's environment, such as solvent polarity and hydrogen bonding interactions. rsc.org This makes vibrational spectroscopy a useful tool for studying intermolecular forces.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Spectroscopic Technique |
| N-Oxide | N-O stretch | IR, Raman |
| Azo | -N=N- stretch | Raman (typically stronger), IR |
| Methyl | C-H stretch, C-H bend | IR, Raman |
| Pyridine Ring | Ring stretch, Ring bend | IR, Raman |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. libretexts.org The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. libretexts.orgnih.gov
For this compound, the UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic pyridine rings and the azo group. nih.gov The N-oxide groups can also influence the electronic spectrum. The position and intensity of these absorption bands can be affected by the solvent environment. nih.gov
Emission spectroscopy (fluorescence) measures the light emitted as an excited molecule returns to its ground state. libretexts.orgwikipedia.org Not all molecules fluoresce, but for those that do, the emission spectrum provides complementary information to the absorption spectrum. wikipedia.org The study of both absorption and emission spectra can give a more complete understanding of the molecule's electronic energy levels. siyavula.comsavemyexams.com
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. ibchem.commiamioh.eduasdlib.org In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). ibchem.com
For this compound, high-resolution mass spectrometry would provide a very accurate molecular weight, allowing for the determination of its molecular formula. ibchem.com The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. asdlib.org Cleavage of the bonds within the molecule, such as the C-N bonds of the azo group or the loss of the N-oxide oxygen, would lead to specific fragment ions. lcms.czpurdue.edu Analyzing these fragments helps to piece together the structure of the original molecule.
Table 3: Potential Fragmentation Pathways in Mass Spectrometry
| Parent Ion (M+) | Fragment Ion | Neutral Loss |
| [C₁₂H₁₂N₄O₂]⁺ | [C₁₂H₁₂N₄O]⁺ | O |
| [C₁₂H₁₂N₄O₂]⁺ | [C₆H₆NO]⁺ | C₆H₆N₃O |
| [C₁₂H₁₂N₄O₂]⁺ | [C₅H₆N]⁺ | C₇H₆N₃O₂ |
Advanced Diffraction Techniques (e.g., Neutron Diffraction) for Hydrogen Atom Localization and Magnetic Structures
While X-ray diffraction is a standard method for determining the three-dimensional structure of crystalline solids, advanced techniques like neutron diffraction offer unique advantages, particularly in the study of hydrogen-containing compounds. mdpi.com Because neutrons interact with atomic nuclei rather than the electron cloud, they are highly effective at locating hydrogen atoms, which are often difficult to pinpoint accurately with X-ray diffraction. mdpi.comrsc.org
For this compound, neutron diffraction could be invaluable for precisely determining the positions of the hydrogen atoms in the methyl groups and on the pyridine rings. u-tokyo.ac.jp This is especially important for understanding hydrogen bonding interactions in the solid state. lmaleidykla.ltstrath.ac.uk By providing accurate hydrogen atom locations, neutron diffraction can give a more complete and detailed picture of the crystal packing and intermolecular forces. rsc.org
Furthermore, if the compound were to exhibit magnetic ordering at low temperatures, neutron diffraction would be the primary technique for determining its magnetic structure.
Potential Applications of this compound in Advanced Materials Science and Catalysis
The chemical compound this compound is a multifaceted molecule whose potential applications in materials science and catalysis stem from the unique combination of its constituent functional groups: a redox-active azo bridge, two pyridine N-oxide moieties, and reactive methyl groups. While direct research on this specific compound is not extensively documented, its structural components suggest a range of promising applications based on the well-established chemistry of related azopyridine and pyridine N-oxide compounds.
Q & A
Q. What are the standard synthetic routes for 1,1'-Dioxide-4,4'-azodi-2-picoline, and what key parameters influence yield and purity?
Answer: Synthesis typically involves oxidation of the parent azopyridine compound. A common approach uses oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions (20–40°C) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO). Critical parameters include:
- Reagent stoichiometry : Excess oxidant ensures complete conversion but may lead to over-oxidation byproducts.
- Temperature control : Elevated temperatures accelerate oxidation but risk decomposition of the dioxide moiety.
- Solvent selection : Polar solvents stabilize intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to solubilize the compound. Assign peaks by comparing chemical shifts to analogous azopyridine derivatives (e.g., δ 8.2–8.5 ppm for pyridyl protons).
- IR spectroscopy : Focus on the N-oxide stretch (1250–1300 cm⁻¹) and azo group (1450–1500 cm⁻¹). Baseline correction and solvent subtraction are critical for accuracy .
- Cross-validation : Combine with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 264.08 for [M+H]⁺).
Advanced Research Questions
Q. What experimental designs (e.g., factorial designs) are optimal for studying the compound’s catalytic properties in cross-coupling reactions?
Answer: A 2³ factorial design can systematically evaluate variables:
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF).
- Response variables : Reaction yield, enantiomeric excess (for asymmetric catalysis).
- Data analysis : Use ANOVA to identify significant interactions (e.g., temperature-solvent synergy). For example, DMF may enhance solubility at higher temperatures but reduce stereoselectivity .
Q. Example Design Matrix :
| Run | Catalyst (mol%) | Temp. (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 60 | THF | 45 |
| 2 | 2.0 | 100 | DMF | 78 |
Q. How can computational chemistry models (DFT, MD simulations) predict the reactivity and stability of this compound under varying pH conditions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The N-oxide group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the azo linkage.
- Molecular Dynamics (MD) : Simulate solvation in aqueous buffers (pH 2–12) to assess protonation states. The compound may exhibit pH-dependent aggregation, affecting catalytic activity in aqueous media .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during its synthesis?
Answer:
- Kinetic control : Use low temperatures (-10°C) and fast-reacting oxidants (e.g., mCPBA) to favor the metastable dioxide isomer.
- Thermodynamic control : Prolonged heating (80°C, 24h) in toluene equilibrates the system to the thermodynamically stable form. Monitor via in-situ IR to track intermediate conversions .
Q. How can hybrid methodologies (e.g., linked survey-data experiments) address reproducibility challenges in its application as a photosensitizer?
Answer: Combine experimental data (UV-vis spectroscopy for triplet-state lifetime) with researcher surveys to identify protocol variability. For example:
- Survey variables : Light source intensity (mW/cm²), sample degassing methods.
- Data integration : Use multivariate regression to correlate procedural consistency with photostability outcomes .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
